

Application Notes and Protocols for PF-5006739 In Vivo Solubility

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and in vivo use of **PF-5006739**, a potent and selective inhibitor of Casein Kinase $1\delta/\epsilon$ (CK1 δ/ϵ). The following data and methodologies have been compiled to facilitate the use of this compound in preclinical research settings.

Introduction

PF-5006739 is a small molecule inhibitor with high selectivity for CK1 δ and CK1 ϵ , with IC50 values of 3.9 nM and 17.0 nM, respectively[1][2][3][4]. It has been investigated for its potential therapeutic applications in a range of psychiatric disorders and for its role in regulating circadian rhythms and glucose homeostasis[1][2][4]. Due to its hydrophobic nature, careful formulation is required to achieve sufficient solubility for in vivo administration.

Quantitative Solubility Data

The solubility of **PF-5006739** in various solvent systems suitable for in vivo experiments is summarized below. These formulations have been reported to yield clear solutions, indicating complete dissolution of the compound.



Vehicle Composition	Achieved Solubility	Solution Appearance	Reference
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	Clear	[1][2]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Clear	[1][2]
DMSO (in vitro)	100 mg/mL	Clear (ultrasonic)	[1][3]

Experimental Protocols

Below are detailed protocols for the preparation of **PF-5006739** formulations for in vivo studies. It is recommended to prepare fresh solutions on the day of use.

Protocol 1: Aqueous-Based Formulation for Systemic Administration

This formulation is suitable for subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.) administration where an aqueous-based vehicle is preferred.

Materials:

- PF-5006739 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile

Procedure:



- Prepare a stock solution of PF-5006739 in DMSO. For example, to achieve a final
 concentration of 2.5 mg/mL in the vehicle, a 25 mg/mL stock solution in DMSO can be
 prepared. This may require sonication to fully dissolve the compound.
- Sequentially add the vehicle components. In a sterile tube, add the required volume of the **PF-5006739** stock solution (10% of the final volume).
- Add PEG300 to the tube (40% of the final volume) and mix thoroughly by vortexing until the solution is homogeneous.
- Add Tween-80 (5% of the final volume) and continue to mix.
- Finally, add sterile saline to reach the final desired volume (45%) and mix until the solution is clear.
- If any precipitation is observed, gentle warming and/or brief sonication can be used to aid dissolution.

Protocol 2: Oil-Based Formulation for Oral or Subcutaneous Administration

This formulation is an alternative for oral gavage or subcutaneous injection, particularly for longer-term studies where an oil-based vehicle may be better tolerated.

Materials:

- PF-5006739 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- · Corn oil, sterile

Procedure:

 Prepare a stock solution of PF-5006739 in DMSO. As in the previous protocol, create a concentrated stock solution (e.g., 25 mg/mL).

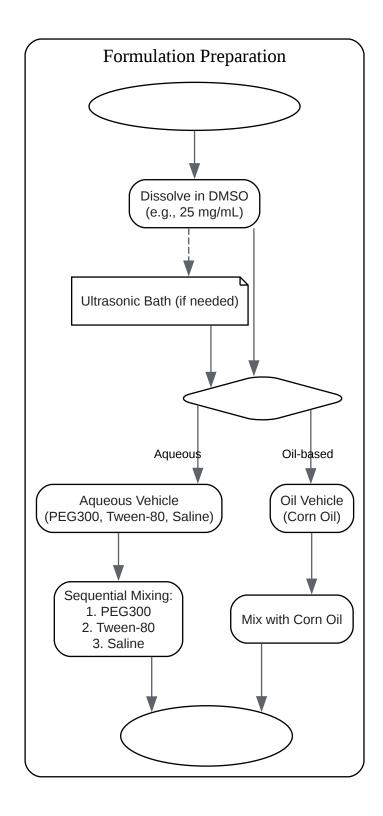


- Combine the stock solution with corn oil. In a sterile container, add the required volume of the PF-5006739 stock solution (10% of the final volume).
- Add the sterile corn oil (90% of the final volume) to the DMSO solution.
- Mix thoroughly by vortexing until a clear, homogeneous solution is obtained.

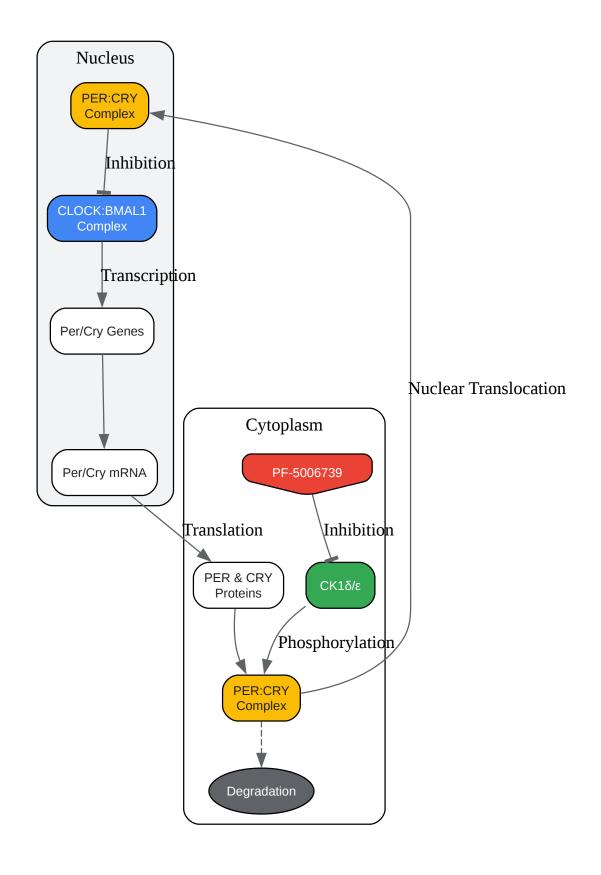
Visualizations Experimental Workflow for In Vivo Formulation

The following diagram illustrates the general workflow for preparing a formulation of **PF-5006739** for in vivo experiments.









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